molecular formula C16H17Cl2N3O2S B2451369 (1R,5S)-8-((2,6-dichlorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2309344-41-8

(1R,5S)-8-((2,6-dichlorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B2451369
CAS RN: 2309344-41-8
M. Wt: 386.29
InChI Key: YMSSDEDSDYYGPI-UHFFFAOYSA-N
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Description

(1R,5S)-8-((2,6-dichlorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C16H17Cl2N3O2S and its molecular weight is 386.29. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research on the synthesis of heterocyclic compounds, such as pyrazole fused analogues, indicates the importance of these structures in organic synthesis. The creation of heterocyclic o-quinodimethanes, for example, involves the extrusion of sulfur dioxide and trapping with dienophiles, highlighting a method for constructing complex organic frameworks (Chaloner et al., 1992).

Catalysis and Reaction Acceleration

Nano-sized catalysts like NS-C4(DABCO-SO3H)2·4Cl have been utilized for the effective synthesis of pyrimidinones and pyranopyrimidinones derivatives, showcasing the role of azabicyclo structures in promoting reactions under mild conditions (Goli-Jolodar & Shirini, 2017).

properties

IUPAC Name

8-(2,6-dichlorophenyl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O2S/c17-14-3-1-4-15(18)16(14)24(22,23)21-11-5-6-12(21)10-13(9-11)20-8-2-7-19-20/h1-4,7-8,11-13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSSDEDSDYYGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=C(C=CC=C3Cl)Cl)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.